molecular formula C18H15N3O2S2 B2421342 2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione CAS No. 1024673-02-6

2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione

Cat. No. B2421342
CAS RN: 1024673-02-6
M. Wt: 369.46
InChI Key: MUCSXTDNDRSZQX-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomeric Transformations

One research application involves the study of tautomeric transformations. A study by Dubonosov et al. (1984) synthesized vinylogs of 2(3)-aminomethylene-substituted benzo[b]thiophene-3-one, 1-methyloxindole, 1-methylindoxyl, benzo[b]furan-3-one, and indan-1,3-dione, examining their tautomeric transformations using UV, IR, and PMR spectroscopy. This research highlighted how substituent introduction in the β position of a dienic chain favors the appearance of a cyclic form (Dubonosov et al., 1984).

Synthesis and Characterization of Metal Complexes

Another application is found in the synthesis and characterization of metal complexes. Bhowmik et al. (2011) demonstrated the condensation of diamines with 1-phenylbutane-1,3-dione to create Schiff base ligands, which were then used to synthesize nickel(II) and copper(II) complexes. X-ray diffraction confirmed the structures of these complexes (Bhowmik et al., 2011).

Study of Amino Acid Derivative Reactions

The compound's reactivity with amino acid derivatives is another important area of study. Inazumi et al. (1994) described how 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones reacted with α-amino acid derivatives to form azomethine ylides and pyrimido[4,5-b]azepine derivatives, depending on the N-substituent patterns of the amino acid derivatives (Inazumi et al., 1994).

Ring Cleavage Studies

Moody et al. (1984) explored the mild thermal decomposition of ethyl 2-azido-3-(3-azido-2-thienyl)propenote, leading to thiophene ring cleavage and formation of various compounds. This study provided insights into the fragmentation of five-membered heteroaromatic β-nitrenes (Moody et al., 1984).

Synthesis of Polyfunctional Fused Heterocyclic Compounds

Hassaneen et al. (2003) investigated the reaction of indene-1,3-diones with various compounds to synthesize polyfunctional fused heterocyclic compounds. Their research provided valuable data on the structures of these newly synthesized compounds through chemical and spectroscopic evidence (Hassaneen et al., 2003).

Product Structure Investigation

Enchev et al. (2003) conducted a comprehensive study on the structure of the product from the condensation reaction between 2-acetylindan-1,3-dione and aniline. Their investigation included quantum-chemical calculations, NMR and IR spectroscopies, and X-ray crystallography, providing detailed insights into the structure and energetics of the reaction products (Enchev et al., 2003).

properties

IUPAC Name

1-[(Z)-[(1,3-dioxoinden-2-yl)-thiophen-2-ylmethylidene]amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-2-9-19-18(24)21-20-15(13-8-5-10-25-13)14-16(22)11-6-3-4-7-12(11)17(14)23/h2-8,10,14H,1,9H2,(H2,19,21,24)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSXTDNDRSZQX-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C(/C1C(=O)C2=CC=CC=C2C1=O)\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione

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